In Vitro Antagonist Potency at P2X3 and P2X2/3 Receptors
TC-P 262 exhibits defined antagonist activity at human recombinant P2X3 and P2X2/3 receptors, with pIC50 values of 7.39 and 6.68, respectively . While it is less potent than some later-generation clinical candidates (e.g., Ro-51 with IC50 of 2-5 nM, or Gefapixant with ~30 nM at hP2X3) , its activity is well-defined and adequate for many in vitro and ex vivo applications. This established potency baseline allows for standardized use in screening cascades and mechanistic studies.
| Evidence Dimension | Antagonist Potency |
|---|---|
| Target Compound Data | pIC50 = 7.39 (P2X3); pIC50 = 6.68 (P2X2/3) |
| Comparator Or Baseline | Ro-51: IC50 = 2 nM (rP2X3), 5 nM (hP2X2/3) ; Gefapixant: IC50 ~30 nM (hP2X3), 100-250 nM (hP2X2/3) |
| Quantified Difference | TC-P 262 is less potent than Ro-51 (~20-fold difference at P2X3) and Gefapixant. |
| Conditions | In vitro recombinant receptor assays (cell-based calcium flux or binding assays) |
Why This Matters
Established potency parameters are essential for reliable in vitro pharmacological profiling and cross-study reproducibility.
